1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-
CAS No.:
Cat. No.: VC18488484
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]- -](/images/structure/VC18488484.png)
Specification
Molecular Formula | C16H17N3O2S |
---|---|
Molecular Weight | 315.4 g/mol |
IUPAC Name | 2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine |
Standard InChI | InChI=1S/C16H17N3O2S/c1-12-4-2-5-14(10-12)22(20,21)19-11-13(7-8-17)15-6-3-9-18-16(15)19/h2-6,9-11H,7-8,17H2,1H3 |
Standard InChI Key | CXDMONKMPBWVLC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN |
Introduction
Structural Elucidation and Molecular Identity
Core Architecture and Substituents
The compound features a 1H-pyrrolo[2,3-b]pyridine backbone, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. At position 3 of the pyrrolopyridine core, an ethanamine group (-CH2-CH2-NH2) is attached, while position 1 is substituted with a 3-methylphenylsulfonyl group (-SO2-C6H4-CH3). This configuration introduces both electron-donating (amine) and electron-withdrawing (sulfonyl) moieties, influencing reactivity and intermolecular interactions .
Molecular Descriptors
-
IUPAC Name: 2-[1-(3-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanamine .
-
SMILES Notation: CC1=CC(=CC=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CCN .
Structural Analogues
Comparative analysis with related sulfonylated pyrrolopyridines reveals key structural variations:
The substituent’s aromatic system (e.g., phenyl vs. naphthalenyl) directly impacts molecular weight and steric bulk, potentially altering biological activity .
Synthesis and Purification
Purification and Characterization
-
HPLC Analysis: The target compound’s purity is assessed via reverse-phase HPLC, with retention times typically around 4.6 minutes under optimized conditions .
-
Yield Optimization: Iterative additions of triisopropyl borate and n-BuLi during synthesis reduce residual starting material, achieving yields up to 69.4% for related boronic acid derivatives .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the sulfonyl group’s polarity. Limited aqueous solubility is expected, necessitating formulation adjustments for biological studies .
-
Storage: Stable under inert conditions at 2–8°C, with recommended storage in tightly sealed containers to prevent hydrolysis .
Spectroscopic Data
-
Mass Spectrometry: A molecular ion peak at m/z 315.4 confirms the molecular weight .
-
NMR Spectroscopy: Anticipated signals include:
-
1H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.4 ppm), and ethanamine protons (δ 2.8–3.2 ppm).
-
13C NMR: Sulfonyl sulfur-linked carbon (δ ~125 ppm), pyrrolopyridine carbons (δ 110–150 ppm).
-
Biological Activity and Applications
Structure-Activity Relationships (SAR)
-
Sulfonyl Group Impact: Bulky substituents (e.g., naphthalenyl) enhance target binding affinity but may reduce bioavailability.
-
Amine Functionalization: N,N-Dimethylation of the ethanamine side chain improves blood-brain barrier penetration in related compounds .
Analytical and Industrial Considerations
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume